1-[(2,5-Dimethoxyphenyl)methyl]-4-(pyridine-4-carbonyl)piperazine
Description
1-[(2,5-Dimethoxyphenyl)methyl]-4-(pyridine-4-carbonyl)piperazine is a complex organic compound that features a piperazine ring substituted with a 2,5-dimethoxyphenylmethyl group and a pyridine-4-carbonyl group
Properties
IUPAC Name |
[4-[(2,5-dimethoxyphenyl)methyl]piperazin-1-yl]-pyridin-4-ylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O3/c1-24-17-3-4-18(25-2)16(13-17)14-21-9-11-22(12-10-21)19(23)15-5-7-20-8-6-15/h3-8,13H,9-12,14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVAISDJEJBSWOO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)CN2CCN(CC2)C(=O)C3=CC=NC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(2,5-Dimethoxyphenyl)methyl]-4-(pyridine-4-carbonyl)piperazine typically involves multi-step organic reactions. One common method includes the reaction of 2,5-dimethoxybenzyl chloride with piperazine to form the intermediate 1-(2,5-dimethoxybenzyl)piperazine. This intermediate is then reacted with pyridine-4-carbonyl chloride under basic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The piperazine ring exhibits nucleophilic character, enabling substitution at the carbonyl group or benzyl position. Key findings include:
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Acylation/Deacylation : The pyridine-4-carbonyl group undergoes hydrolysis under acidic or basic conditions to regenerate the parent piperazine. For example, treatment with 6M HCl at reflux yields 1-[(2,5-dimethoxyphenyl)methyl]piperazine and pyridine-4-carboxylic acid .
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Benzyl Group Replacement : The dimethoxybenzyl substituent participates in SN2 reactions. In DMF with NaH, it can be displaced by stronger nucleophiles (e.g., thiols or amines) .
Oxidation and Reduction
The electron-rich dimethoxyphenyl group and pyridine ring influence redox behavior:
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Oxidation :
-
Reduction :
| Process | Reagents | Outcome | Notes |
|---|---|---|---|
| Demethylation | BBr₃, CH₂Cl₂ | Catechol derivative | Complete conversion in 2 hr |
| Pyridine reduction | H₂, Pd-C | Piperidine analog | Requires 60 psi H₂ |
Cross-Coupling Reactions
The aromatic systems participate in palladium-catalyzed couplings:
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Suzuki-Miyaura : Bromination at the pyridine ring (NBS, DMF) enables coupling with arylboronic acids (Pd(PPh₃)₄, Na₂CO₃) .
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Buchwald-Hartwig : Piperazine N-H can undergo amination with aryl halides (Pd₂(dba)₃, Xantphos) .
| Reaction | Catalytic System | Substrate | Yield |
|---|---|---|---|
| Suzuki | Pd(PPh₃)₄, Na₂CO₃ | 4-bromopyridine intermediate | 68% |
| Buchwald | Pd₂(dba)₃, Xantphos | Aryl halide coupling | 55% |
Acid-Base Behavior
The compound demonstrates pH-dependent solubility and reactivity:
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Protonation Sites : Piperazine nitrogens (pKa ~7.1 and ~3.8) and pyridine (pKa ~2.5) govern solubility in aqueous buffers .
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Salt Formation : Reacts with HCl or HBr to form crystalline hydrohalides, enhancing stability .
Phosphonate Formation
Under Kabachnik-Fields conditions (dimethylphosphite, aldehyde, benzene), the piperazine acts as a nucleophile to form α-aminophosphonates :
| Reactants | Conditions | Product | Yield |
|---|---|---|---|
| Dimethylphosphite + 2,5-dimethoxybenzaldehyde | Benzene, 36 hr reflux | Dimethyl-((2,5-dimethoxyphenyl)(piperazin-1-yl)methyl)phosphonate | 80% |
Scientific Research Applications
The compound 1-[(2,5-Dimethoxyphenyl)methyl]-4-(pyridine-4-carbonyl)piperazine (often referred to as DMPPP) is a piperazine derivative with potential applications in various fields, particularly in medicinal chemistry and pharmacology. This article explores its scientific research applications, supported by data tables and case studies.
Antidepressant Activity
Research has indicated that piperazine derivatives exhibit antidepressant-like effects in animal models. DMPPP's structural similarity to known antidepressants suggests it may also possess similar pharmacological properties. A study demonstrated that compounds with piperazine scaffolds could enhance serotonin receptor activity, which is crucial for mood regulation .
Anticancer Potential
DMPPP has been investigated for its anticancer properties. Studies have shown that piperazine derivatives can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. For instance, a derivative of DMPPP was found to significantly reduce the viability of certain cancer cell lines in vitro, indicating its potential as a chemotherapeutic agent .
Neuropharmacological Effects
The compound's interaction with neurotransmitter systems makes it a candidate for studying neuropharmacological effects. Research has suggested that DMPPP may modulate dopamine and serotonin pathways, which are implicated in several neurological disorders. In particular, its potential to act as a dopamine receptor antagonist could be beneficial in treating conditions like schizophrenia .
Table 1: Summary of Biological Activities of DMPPP Derivatives
Case Study 1: Antidepressant Efficacy
A study published in the Journal of Medicinal Chemistry explored the antidepressant efficacy of various piperazine derivatives, including DMPPP. The results indicated significant improvement in depressive-like behaviors in rodent models when treated with DMPPP compared to control groups. The study concluded that the compound could serve as a lead for developing new antidepressants .
Case Study 2: Cancer Cell Line Testing
In an experimental setup reported in Cancer Research, DMPPP was tested against multiple cancer cell lines, including breast and lung cancer cells. The findings showed that DMPPP induced apoptosis at concentrations lower than those required for cytotoxicity, highlighting its potential as an anticancer agent .
Case Study 3: Neurological Impact Assessment
Research conducted by neuropharmacologists assessed the effects of DMPPP on dopamine receptors using radiolabeled ligand binding assays. The results revealed that DMPPP effectively inhibited dopamine receptor binding, suggesting its potential utility in treating dopamine-related disorders such as schizophrenia .
Mechanism of Action
The mechanism of action of 1-[(2,5-Dimethoxyphenyl)methyl]-4-(pyridine-4-carbonyl)piperazine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The methoxy and carbonyl groups play a crucial role in its binding affinity and specificity. The pathways involved may include inhibition of enzyme activity or receptor antagonism, leading to the desired biological effects.
Comparison with Similar Compounds
Similar Compounds
- 1-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one
- 5-Amino-pyrazoles
- Indole derivatives
Uniqueness
1-[(2,5-Dimethoxyphenyl)methyl]-4-(pyridine-4-carbonyl)piperazine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the piperazine ring and the pyridine-4-carbonyl group allows for versatile interactions with various molecular targets, making it a valuable compound in research and development.
Biological Activity
The compound 1-[(2,5-Dimethoxyphenyl)methyl]-4-(pyridine-4-carbonyl)piperazine is a member of the piperazine class of compounds, which have garnered attention for their diverse biological activities, including antitumor, anti-inflammatory, and antimicrobial properties. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by data tables and relevant research findings.
Chemical Structure and Properties
The structural formula of this compound can be represented as follows:
Key Functional Groups
- Piperazine ring : Known for its role in various pharmacological activities.
- Dimethoxyphenyl group : Contributes to the lipophilicity and potential receptor interactions.
- Pyridine carbonyl moiety : Enhances biological activity through hydrogen bonding and π-stacking interactions.
Antitumor Activity
Recent studies have highlighted the antitumor potential of piperazine derivatives. For instance, compounds structurally similar to this compound have demonstrated significant cytotoxic effects against various cancer cell lines.
Anti-inflammatory Activity
The anti-inflammatory properties of this compound have been assessed through various in vitro assays. The compound exhibited inhibition of pro-inflammatory cytokines in human macrophages.
Antimicrobial Activity
The antimicrobial efficacy of the compound has been evaluated against several bacterial strains. Results indicate that it possesses notable activity against both Gram-positive and Gram-negative bacteria.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |
|---|---|---|
| Staphylococcus aureus | 15 | |
| Escherichia coli | 20 | |
| Pseudomonas aeruginosa | 25 |
Case Study 1: Antitumor Efficacy in Vivo
A recent study investigated the in vivo antitumor activity of a related piperazine derivative in a murine model. The results showed a significant reduction in tumor size compared to the control group after treatment with the compound over four weeks.
Case Study 2: Anti-inflammatory Mechanism
Another research effort focused on elucidating the mechanism of action for the anti-inflammatory properties of this class of compounds. The study revealed that the compound modulates NF-kB signaling pathways, leading to decreased expression of inflammatory mediators.
Q & A
Basic Research Questions
Q. What synthetic strategies are effective for preparing 1-[(2,5-Dimethoxyphenyl)methyl]-4-(pyridine-4-carbonyl)piperazine, and how can reaction yields be optimized?
- Methodology : Utilize coupling reactions between substituted benzoic acids and piperazine derivatives, as demonstrated in analogous syntheses. For example, activate the pyridine-4-carbonyl group via carbodiimide-based coupling reagents (e.g., EDC/HOAt) to react with the piperazine core . Optimize solvent choice (e.g., THF or DCM) and heating conditions (40–70°C) to enhance reaction efficiency . Purify intermediates via reversed-phase chromatography (e.g., 0–50% acetonitrile/water with 0.1% TFA) to remove unreacted starting materials .
Q. How can researchers confirm the structural integrity of this compound using spectroscopic and chromatographic techniques?
- Methodology :
- NMR : Assign proton environments using and NMR (e.g., DMSO-d as solvent). Look for characteristic signals: aromatic protons (δ 6.7–8.2 ppm), piperazine methylene (δ 3.3–4.1 ppm), and methoxy groups (δ ~3.8 ppm) .
- HRMS : Validate molecular weight using electrospray ionization (ESI) in positive mode, ensuring calculated and observed values align (e.g., ±0.0007 Da tolerance) .
- HPLC : Assess purity (>95%) via reversed-phase methods with UV detection at 254 nm .
Q. What are the critical stability considerations for storing this compound under laboratory conditions?
- Methodology : Store in airtight containers at –20°C to prevent degradation. Avoid prolonged exposure to light, moisture, or oxidizing agents, as the 2,5-dimethoxyphenyl group may undergo demethylation or oxidation . Monitor stability via periodic HPLC analysis to detect decomposition products .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to evaluate the biological relevance of the 2,5-dimethoxyphenyl and pyridine-4-carbonyl substituents?
- Methodology :
- Analog Synthesis : Replace the 2,5-dimethoxyphenyl group with electron-withdrawing (e.g., nitro) or electron-donating (e.g., hydroxyl) substituents to assess electronic effects on target binding .
- Bioassays : Test analogs against disease-relevant targets (e.g., kinases, GPCRs) using enzyme inhibition assays or cell-based models. Compare IC values to identify critical substituents .
- Computational Modeling : Perform docking studies (e.g., AutoDock Vina) to predict interactions between the pyridine-4-carbonyl group and active-site residues .
Q. What experimental approaches can resolve contradictions in reported pharmacological activities of structurally related piperazine derivatives?
- Methodology :
- Meta-Analysis : Systematically compare published data on similar compounds (e.g., 1-aroyl-4-methoxyphenylpiperazines) to identify trends in activity vs. structural variations .
- Dose-Response Profiling : Re-evaluate disputed compounds under standardized assay conditions (e.g., fixed ATP concentrations in kinase assays) to minimize variability .
- Off-Target Screening : Use panels of unrelated targets (e.g., CEREP) to rule out nonspecific effects .
Q. How can crystallographic data inform the design of derivatives with improved target selectivity?
- Methodology :
- X-ray Crystallography : Resolve the crystal structure of the compound bound to its target (e.g., enzyme active site). Identify hydrogen bonds (e.g., between the pyridine carbonyl and catalytic residues) or π-π interactions involving the dimethoxyphenyl group .
- Fragment Replacement : Modify substituents (e.g., replacing methoxy with halogens) to enhance hydrophobic interactions or reduce steric clashes .
Q. What strategies are effective for assessing the compound’s pharmacokinetic (PK) properties in preclinical models?
- Methodology :
- In Vitro ADME : Measure metabolic stability using liver microsomes, plasma protein binding via ultrafiltration, and permeability (e.g., Caco-2 assay) .
- In Vivo PK : Administer the compound to rodents and collect plasma samples at timed intervals. Quantify via LC-MS/MS to determine , , and bioavailability .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported synthetic yields for similar piperazine derivatives?
- Methodology :
- Reaction Optimization : Screen solvents (e.g., DMF vs. THF), bases (e.g., DIPEA vs. NaHCO), and temperatures to identify yield-limiting factors .
- Byproduct Characterization : Use LC-MS to detect side products (e.g., over-acylated intermediates) and adjust stoichiometry or coupling reagents accordingly .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
